molecular formula C10H7N3O3 B3300485 Methyl 4-isocyanato-1H-indazole-1-carboxylate CAS No. 902131-30-0

Methyl 4-isocyanato-1H-indazole-1-carboxylate

Cat. No.: B3300485
CAS No.: 902131-30-0
M. Wt: 217.18 g/mol
InChI Key: DPDMEIMFHDVWNV-UHFFFAOYSA-N
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Description

Methyl 4-isocyanato-1H-indazole-1-carboxylate is a chemical compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-isocyanato-1H-indazole-1-carboxylate typically involves the reaction of 4-amino-1H-indazole with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the isocyanate group. The general reaction scheme can be represented as follows:

    Starting Material: 4-amino-1H-indazole

    Reagent: Phosgene or its derivatives

    Conditions: Controlled temperature and pressure

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-isocyanato-1H-indazole-1-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Cycloaddition: The compound can participate in cycloaddition reactions to form heterocyclic compounds.

    Hydrolysis: The isocyanate group can be hydrolyzed to form the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary amines or alcohols, typically under mild conditions.

    Cycloaddition: Reagents such as azides or alkenes, often under thermal or catalytic conditions.

    Hydrolysis: Water or aqueous acids/bases under ambient conditions.

Major Products Formed

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Heterocycles: Formed from cycloaddition reactions.

Scientific Research Applications

Methyl 4-isocyanato-1H-indazole-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory activities.

    Material Science: Utilized in the development of advanced materials such as polymers and coatings.

    Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.

    Chemical Biology: Used in the design of probes for studying biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of Methyl 4-isocyanato-1H-indazole-1-carboxylate involves its interaction with biological targets such as enzymes and receptors. The isocyanate group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The indazole moiety can interact with aromatic residues through π-π stacking interactions, enhancing the binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-amino-1H-indazole-1-carboxylate
  • Methyl 4-hydroxy-1H-indazole-1-carboxylate
  • Methyl 4-chloro-1H-indazole-1-carboxylate

Uniqueness

Methyl 4-isocyanato-1H-indazole-1-carboxylate is unique due to the presence of the isocyanate group, which imparts distinct reactivity and enables the formation of a wide range of derivatives. This makes it a valuable intermediate in the synthesis of complex molecules with diverse biological activities.

Properties

IUPAC Name

methyl 4-isocyanatoindazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O3/c1-16-10(15)13-9-4-2-3-8(11-6-14)7(9)5-12-13/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPDMEIMFHDVWNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1C2=CC=CC(=C2C=N1)N=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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